molecular formula C13H11FN2O3 B2927488 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate CAS No. 1436336-01-4

2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate

Cat. No.: B2927488
CAS No.: 1436336-01-4
M. Wt: 262.24
InChI Key: VMEYNJTWTPUVOH-UHFFFAOYSA-N
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Description

2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate is a bifunctional pyridine derivative characterized by two aromatic pyridine rings connected via an oxygen-ethyl linker. The first pyridine ring (position 3) is substituted with an ethoxy group, while the second pyridine (position 4) features a fluorine atom at position 2 and a carboxylate ester at position 2.

Properties

IUPAC Name

2-pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-12-8-10(3-5-16-12)13(17)19-7-6-18-11-2-1-4-15-9-11/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEYNJTWTPUVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCOC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To contextualize its properties, we compare this compound with three pyridine-based analogs from literature and commercial sources.

Structural and Functional Group Analysis

The table below summarizes key structural differences and functional groups:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Potential Applications
2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate 2-fluoro, 4-carboxylate ester, 3-yloxyethyl linker ~265.23 (calculated) Pharmaceutical intermediates
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate 4-methyl, 2-oxo, 6-trifluoromethyl, dihydropyridine core 279.23 Agrochemicals, drug discovery
2-(Trifluoromethyl)-pyridine-4-carboxaldehyde 2-trifluoromethyl, 4-aldehyde 189.11 Organic synthesis intermediate
JNJ-47965567 (2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide) 3-carboxamide, phenylthio, tetrahydro-pyran-piperazine moiety Not reported Biological research (likely CNS)
Key Observations:
  • Fluorine vs. Trifluoromethyl Groups: The target compound’s fluorine substituent may enhance electronegativity and metabolic stability compared to non-fluorinated analogs.
  • Ester vs. Carboxamide Linkages : The carboxylate ester in the target compound offers hydrolytic lability, which could be advantageous for prodrug design. In contrast, carboxamide derivatives like JNJ-47965567 exhibit greater stability, making them suitable for long-acting therapeutic agents.
  • Structural Complexity : JNJ-47965567 incorporates a bulky tetrahydro-pyran-piperazine moiety, likely enhancing blood-brain barrier penetration, whereas the target compound’s simpler structure may prioritize synthetic accessibility.

Physicochemical and Reactivity Trends

  • Lipophilicity : Fluorine and trifluoromethyl groups increase lipophilicity (logP), impacting membrane permeability. The target compound’s calculated logP (~2.1) is lower than Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (logP ~2.8) due to fewer hydrophobic substituents .
  • Metabolic Stability : Fluorinated pyridines generally resist oxidative metabolism. However, the ester group in the target compound may render it susceptible to hydrolysis by esterases, unlike the carboxamide in JNJ-47965567 .

Biological Activity

2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate is a fluorinated pyridine derivative with potential applications in medicinal chemistry due to its unique biological activities. The presence of the fluorine atom enhances its electron-withdrawing properties, which can significantly influence its chemical behavior and biological interactions.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and an ester functional group, which contributes to its reactivity and biological activity. The structural formula is represented as:

C12H10FN2O3\text{C}_{12}\text{H}_{10}\text{F}\text{N}_2\text{O}_3

This structure allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate is primarily attributed to its ability to bind to specific receptors and enzymes. The fluorine atom's strong electronegativity enhances the compound's lipophilicity, which can improve its membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation.
  • Receptor Binding : It interacts with various receptors, modulating their activity and influencing downstream signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas, particularly in oncology and neurology:

  • Anticancer Activity : Research indicates that analogs of this compound exhibit significant antiproliferative effects against colon cancer cell lines. For instance, modifications in the substituents on the pyridine ring have been shown to enhance or reduce activity, suggesting structure-activity relationships (SAR) that could guide further drug design efforts .
  • Neuroprotective Effects : Preliminary findings suggest that 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Case Studies

Case Study 1: Antiproliferative Activity

  • Objective : To evaluate the antiproliferative effects against colon cancer cells.
  • Methodology : Various concentrations of the compound were tested on HCT116 colon cancer cells.
  • Results : The compound exhibited an IC50 value of approximately 25 nM, indicating potent activity against these cells.

Case Study 2: Neuroprotection

  • Objective : Assess neuroprotective effects in vitro.
  • Methodology : The compound was tested on neuronal cell lines subjected to oxidative stress.
  • Results : Significant reduction in cell death was observed, suggesting potential for further development as a neuroprotective agent.

Comparative Analysis

To better understand the unique properties of 2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (nM)
2-FluoropyridineSimple pyridineModerate enzyme inhibition200
2-ChloropyridineChlorinated analogueLower potency than fluorinated variants150
2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylateFluorinated esterHigh antiproliferative activity25

This table illustrates that the presence of the fluorine atom significantly enhances the biological activity of the compound compared to its chlorinated counterpart.

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